molecular formula C30H28N4O3 B5229503 4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No. B5229503
M. Wt: 492.6 g/mol
InChI Key: HRNYFCSSQVEZIG-UHFFFAOYSA-N
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Description

'4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)' is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AMP and is a member of the pyrazolone family. This compound has been studied for its potential use in various fields, including medicinal chemistry, material science, and biological research.

Mechanism of Action

The mechanism of action of AMP involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of inflammatory mediators and reduces the expression of pro-inflammatory cytokines. Additionally, it has been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
AMP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, it has been found to improve mitochondrial function and enhance the production of ATP. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

AMP has several advantages and limitations for lab experiments. Its advantages include its ability to scavenge free radicals, inhibit inflammation, and improve mitochondrial function. Its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of AMP. One potential direction is the development of AMP-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the study of AMP in combination with other compounds for enhanced therapeutic effects. Additionally, the development of new synthesis methods for AMP and its derivatives could lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of AMP involves the reaction of 4-hydroxyacetophenone, allyl bromide, and 4-hydroxybenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The final product is obtained after purification through recrystallization.

Scientific Research Applications

AMP has been studied for its potential use in various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-prop-2-enoxyphenyl)methyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3/c1-4-19-37-25-17-15-22(16-18-25)28(26-20(2)31-33(29(26)35)23-11-7-5-8-12-23)27-21(3)32-34(30(27)36)24-13-9-6-10-14-24/h4-18,28,31-32H,1,19H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNYFCSSQVEZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OCC=C)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

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